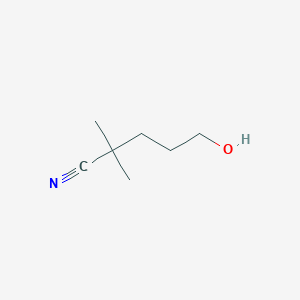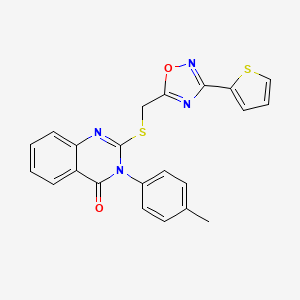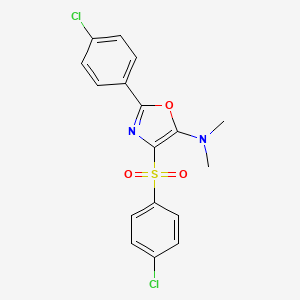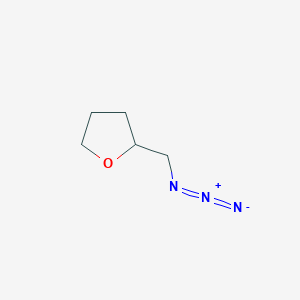![molecular formula C19H13Cl2N3S2 B2403761 4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile CAS No. 303984-99-8](/img/structure/B2403761.png)
4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3S2 and its molecular weight is 418.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Reactions : This compound and its derivatives are involved in various synthesis reactions. For instance, compounds with similar structures have been used to form thieno[2,3-d]pyrimidines and amino substituted pyrimidines (Briel, Franz, & Dobner, 2002).
Spectroscopic Investigation : Spectroscopic techniques like FT-IR and FT-Raman have been used to analyze compounds with similar structures. These analyses help in understanding the equilibrium geometry, vibrational wave numbers, and molecular interactions of such compounds (Alzoman et al., 2015).
Structural Insights : X-ray diffraction analysis has been employed to determine the crystal structure and conformation of related dihydropyrimidine derivatives. This aids in the understanding of the molecular docking and potential inhibitory activities of these compounds (Al-Wahaibi et al., 2021).
Biological and Chemical Properties
Molecular Docking Studies : Molecular docking studies have been conducted to assess the potential chemotherapeutic applications of similar compounds. This involves analyzing how these molecules might bind to biological targets and their possible interactions (Haress et al., 2015).
Cytotoxic Activity : Studies on related pyrimidine derivatives have explored their cytotoxic effects on various cell lines, providing insights into their potential therapeutic uses (Stolarczyk et al., 2018).
Antiviral Activity : Certain pyrimidine derivatives have demonstrated antiviral properties, suggesting potential use in the development of antiviral drugs (Holý et al., 2002).
Chemical Synthesis and Modification
Preparation of Heterocycles : Pyrimidine derivatives are key in synthesizing various heterocyclic systems, indicating their importance in creating new compounds of biological interest (Kobayashi et al., 2019).
Corrosion Inhibition : Pyrimidine-2-thione derivatives, similar to the compound , have been investigated as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in industrial applications (Soltani et al., 2015).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S2/c1-11-3-5-12(6-4-11)17-14(10-22)18(24-19(23-17)25-2)26-16-8-7-13(20)9-15(16)21/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROMHHFKARCFAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)SC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)


acetate](/img/structure/B2403682.png)
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)
